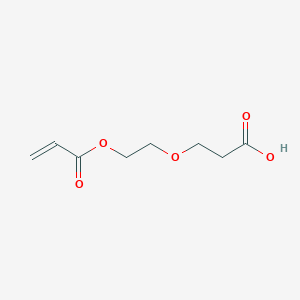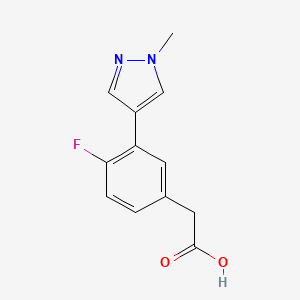
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential applications in various fields, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropylmethoxy and a nitrophenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Vorbereitungsmethoden
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3-nitrophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds via the formation of a boronate ester intermediate, which then cyclizes to form the desired dioxaborolane compound .
Analyse Chemischer Reaktionen
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The reaction conditions typically involve the use of a base, such as potassium carbonate or sodium hydroxide, and a palladium catalyst, such as palladium acetate or palladium chloride. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various scientific research fields. In chemistry, it is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, the compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of biaryl-containing pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps. First, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-boron complex. This is followed by transmetalation, where the boron atom transfers its organic group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Vergleich Mit ähnlichen Verbindungen
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in cross-coupling reactions, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also serve as boron reagents in Suzuki–Miyaura coupling reactions, this compound offers unique advantages due to its structural features. The presence of the cyclopropylmethoxy and nitrophenyl groups enhances the reactivity and selectivity of the compound, making it a more efficient reagent in certain cross-coupling reactions . Similar compounds include 4-[2-(Cyclopropylmethoxy)ethyl]phenol and other boronic acids and esters used in organic synthesis .
Eigenschaften
Molekularformel |
C16H22BNO5 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
2-[4-(cyclopropylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-8-14(13(9-12)18(19)20)21-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
DFCRUNXHVLWBMF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)




![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)

![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

